![molecular formula C5H11NO2 B13606769 O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
O-[(oxolan-2-yl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(oxolan-2-yl)methyl]hydroxylamine: is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[(oxolan-2-yl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the reaction of hydroxylamine with an oxolane derivative under basic conditions. For example, the reaction of hydroxylamine with oxolane-2-carboxaldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: O-[(oxolan-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry: O-[(oxolan-2-yl)methyl]hydroxylamine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can react with aldehydes and ketones to form stable oxime linkages, which are useful in bioconjugation techniques .
Medicine: Its ability to form stable oxime linkages makes it a valuable tool in drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of O-[(oxolan-2-yl)methyl]hydroxylamine involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydroxylamine group, which attacks the electrophilic carbonyl carbon. The resulting oxime linkage is stable and can be used to modify biomolecules or create new chemical entities .
Comparison with Similar Compounds
Hydroxylamine: The parent compound of this compound, hydroxylamine lacks the oxolane ring and is a simpler molecule.
O-[(oxolan-3-yl)methyl]hydroxylamine: This compound is similar but has the oxolane ring attached at a different position.
Uniqueness: this compound is unique due to the presence of the oxolane ring, which imparts specific chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a useful reagent in bioconjugation techniques .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
O-(oxolan-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H11NO2/c6-8-4-5-2-1-3-7-5/h5H,1-4,6H2 |
InChI Key |
MZWLPTYUFQOGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


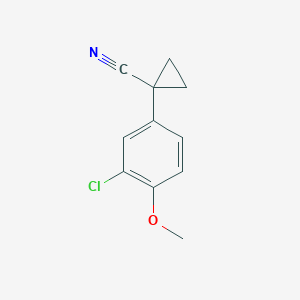
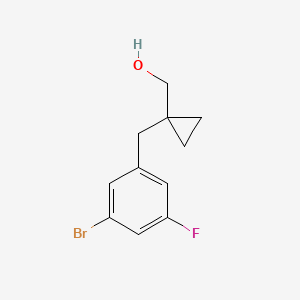
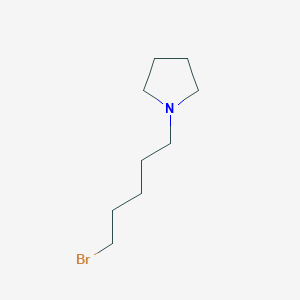
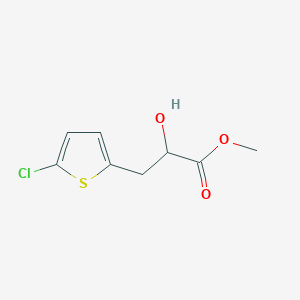
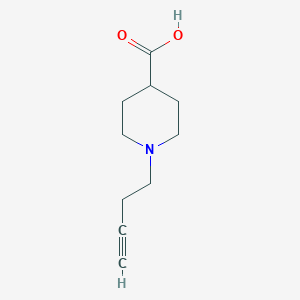
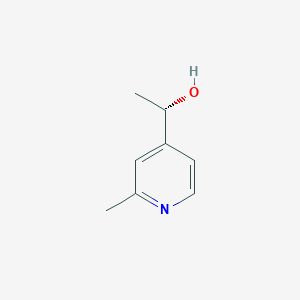
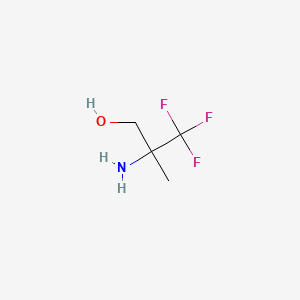
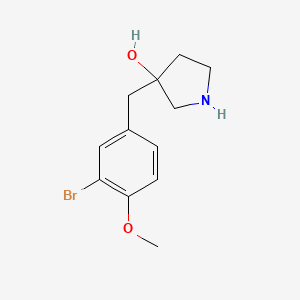
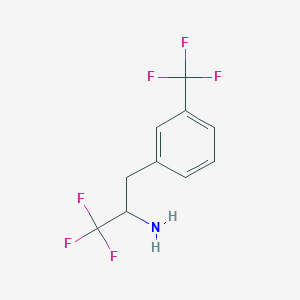
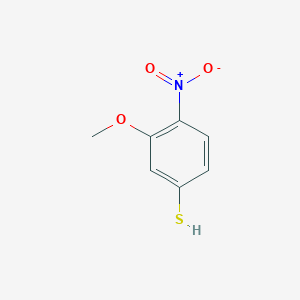
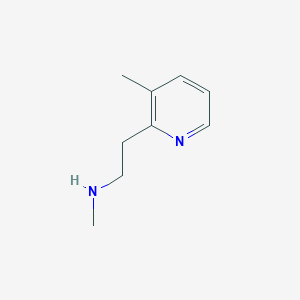
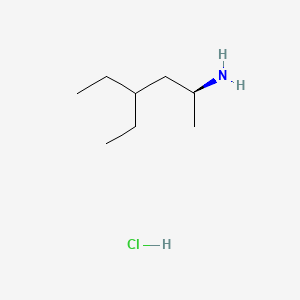
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)
